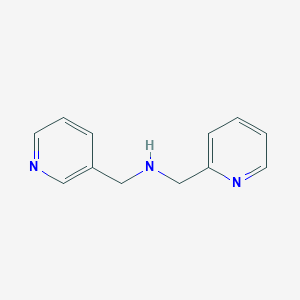

(Pyridin-2-ylmethyl)(pyridin-3-ylmethyl)amin

Übersicht

Beschreibung

The compound "(Pyridin-2-ylmethyl)(pyridin-3-ylmethyl)amine" is a bidentate ligand that has been utilized in various chemical syntheses and reactions. It is characterized by the presence of two pyridinyl groups attached to a central nitrogen atom, which can act as a chelating agent in coordination chemistry.

Synthesis Analysis

The synthesis of related pyridin-2-ylmethyl compounds has been demonstrated in several studies. For instance, a multi-component tether catalysis one-pot protocol was developed for the synthesis of 4-(pyridin-2-ylmethyl)-2-aminopyrroles, which involved a cascade reaction accompanied by a decarboxylation mechanism . Additionally, the synthesis of pyridinium N-(pyridin-2-yl)aminides, which are closely related to the target compound, was described, providing a pathway for the synthesis of halogenated and arylated 1H-pyridin-2-ones . These methods highlight the versatility of pyridin-2-ylmethyl groups in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of compounds containing the pyridin-2-ylmethyl moiety has been extensively studied. For example, the coordination of N,N' bidentate ligands to Ruthenium(II) complexes was investigated, which included a detailed stereochemical analysis of the new complexes . The structures of various complexes were confirmed by X-ray diffraction studies, providing insights into the coordination behavior of pyridin-2-ylmethyl ligands .

Chemical Reactions Analysis

The reactivity of pyridin-2-ylmethyl-containing compounds has been explored in several contexts. The coordination of these ligands to metal centers has been shown to activate their oxidation to imines . Moreover, a metal-free method for direct amide bond synthesis from thioacids and amines was catalyzed by a compound containing the pyridin-2-yl group, demonstrating the catalytic potential of such structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridin-2-ylmethyl derivatives have been characterized in various studies. For instance, the fluorescent properties of a ligand containing the pyridin-2-yl group and its ZnCl2 complex were examined, revealing aggregation-induced emission behavior . The phase behavior of these compounds was also studied, showing a single crystal-to-crystal phase transition . Additionally, the crystal structure and Hirshfeld surface analysis of a 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine compound were reported, highlighting the importance of π-π stacking and hydrogen bonding in the supramolecular assembly of such compounds .

Wissenschaftliche Forschungsanwendungen

Synthese neuer heterocyclischer Verbindungen

Diese Verbindung kann zur Synthese neuer heterocyclischer Verbindungen verwendet werden, die eine wichtige Komponente der pharmazeutischen Chemie und chemischen Biologie sind . Diese Verbindungen weisen häufig eine breite Palette pharmakologischer Aktivitäten auf .

Anti-Fibrose-Aktivität

Untersuchungen haben gezeigt, dass Pyrimidinderivate, die unter Verwendung dieser Verbindung synthetisiert werden können, ein potenzielles Anti-Fibrose-Aktivität aufweisen . Es wurde festgestellt, dass diese Verbindungen die Expression von Kollagen und den Gehalt an Hydroxyprolin im Zellkulturmedium in vitro hemmen, was ihr Potenzial als neuartige Anti-Fibrose-Medikamente zeigt .

Proteomikforschung

“(Pyridin-2-ylmethyl)(pyridin-3-ylmethyl)amin” wird auch in der Proteomikforschung verwendet . Die Proteomik ist die groß angelegte Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen. Diese Verbindung könnte zur Untersuchung von Protein-Wechselwirkungen, Modifikationen und Lokalisierungen verwendet werden.

Pharmakologische Forschung

Angesichts ihrer potenziellen biologischen Aktivitäten könnte diese Verbindung in der pharmakologischen Forschung zur Entwicklung neuer Medikamente und Therapien verwendet werden . Insbesondere ihre potenzielle Anti-Fibrose-Aktivität könnte für die Entwicklung von Behandlungen für fibrotische Erkrankungen von Interesse sein .

Eigenschaften

IUPAC Name |

1-pyridin-3-yl-N-(pyridin-2-ylmethyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c1-2-7-15-12(5-1)10-14-9-11-4-3-6-13-8-11/h1-8,14H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJUVENGJVAGIJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNCC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101259950 | |

| Record name | N-(3-Pyridinylmethyl)-2-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101259950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

128802-95-9 | |

| Record name | N-(3-Pyridinylmethyl)-2-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128802-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Pyridinylmethyl)-2-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101259950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-8-phenyl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one](/img/structure/B1298808.png)

![[2-(4-Chloro-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid](/img/structure/B1298816.png)

![5-Amino-2-[(pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1298823.png)